![molecular formula C17H23NO2 B3325400 1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol CAS No. 2116-22-5](/img/structure/B3325400.png)
1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol
Overview
Description
1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol, also known as 1-naphthyl-3-tert-butylamino-2-propanol, or NTBAP, is an organic compound that has been studied in laboratory experiments for its potential applications in various fields of scientific research. NTBAP is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is composed of an aromatic ring with a tertiary amine group attached to it. The compound has been used in various studies for its ability to act as a surfactant and as a substrate for enzymatic reactions.
Scientific Research Applications
Cardiovascular Applications
Propranolol, a non-cardioselective β 1,2 blocker, is most commonly recognized for its application in the therapy of various cardiovascular conditions, such as hypertension, coronary artery disease, and tachyarrhythmias .
Antiangiogenic Properties
Propranolol has shown increasing evidence of its antiangiogenic properties. It has been found to decrease the expression levels of key molecules in the angiogenic process, such as VEGF and its receptor VEGFR .
Pro-apoptotic Properties
Propranolol has demonstrated pro-apoptotic properties, which could be beneficial in the treatment of certain diseases, including cancer .
Vasoconstrictor Properties
The compound has vasoconstrictor properties, which could be useful in the management of conditions that involve abnormal vasodilation .
Anti-inflammatory Properties
Propranolol has anti-inflammatory properties, which could be beneficial in the treatment of inflammatory conditions .
Treatment of Anxiety and Stress
Propranolol has been successfully applied in the treatment of various types of anxiety and stress, with particular reference to stage fright and post-traumatic stress disorder (PTSD) .
Treatment of Rare Vascular Diseases
Propranolol has been repurposed for the treatment of rare vascular diseases. It has shown therapeutic benefits in the benign tumor Infantile Hemangioma .
Oncological Applications
Due to its antiangiogenic, pro-apoptotic, and anti-inflammatory properties, propranolol has potential applications in oncology .
properties
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h4-10,14,18-19H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKETYTGRVRLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179986 | |
Record name | 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol | |
CAS RN |
2116-22-5 | |
Record name | 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2116-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(TERT-BUTYLAMINO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ2ZZ9N3A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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